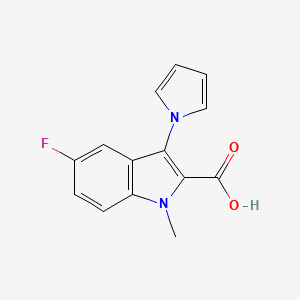

5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2/c1-16-11-5-4-9(15)8-10(11)12(13(16)14(18)19)17-6-2-3-7-17/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGIOMTNSHUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Molecular Structure:

- Molecular Formula: C14H11FN2O2

- Molecular Weight: 256.25 g/mol

- CAS Number: 1243047-46-2

The compound features a fluorine atom at the 5-position of the indole ring, which significantly influences its biological activity by enhancing binding interactions with biological targets.

Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. Specifically, 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

The compound demonstrated potent inhibitory effects on cell proliferation, suggesting its potential as a lead compound in anticancer drug development.

The mechanism of action involves the inhibition of specific enzymes and pathways associated with cancer cell growth. The presence of the fluorine atom enhances the compound's ability to interact with molecular targets through hydrogen bonding, which is crucial for its biological activity.

Synthesis and Chemical Reactions

The synthesis of 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions:

- Formation of Indole Core: Utilizing Fischer indole synthesis.

- Pyrrole Substitution: Achieved via palladium-catalyzed cross-coupling reactions.

- Carboxylic Acid Formation: Through hydrolysis of the corresponding ester.

Table 2: Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| Indole Core Formation | Fischer Indole Synthesis | Acidic conditions |

| Pyrrole Substitution | Suzuki-Miyaura Coupling | Palladium catalyst |

| Ester Hydrolysis | Hydrolysis | Aqueous conditions |

Research Applications

The compound is being explored for various applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and cancer therapies. Its unique structure allows it to serve as a building block for synthesizing other biologically active compounds.

Case Studies

In a recent study, researchers evaluated the compound's effects on GSK-3β, an enzyme implicated in several cancers. The results indicated that it significantly inhibited GSK-3β activity with an IC50 value of approximately 0.23 nM, underscoring its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and molecular properties among analogs:

Key Observations :

- Substituent Effects : Fluorine at C5 enhances electronegativity, influencing hydrogen bonding and metabolic stability. Chlorine (in 5-chloro analogs) increases lipophilicity but may reduce solubility .

- Pyrrole vs. Thiazolidinone: The pyrrole ring in the target compound provides planar aromaticity, whereas thiazolidinone derivatives (e.g., compound in ) introduce a sulfur-containing heterocycle, enhancing interactions with enzymatic targets like tubulin .

- Ester Derivatives : Methyl ester analogs (e.g., CAS 1243047-46-2) serve as prodrugs, improving bioavailability by masking the carboxylic acid group .

Anticancer Activity

- Thiazolidinone Hybrids: 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester exhibits submicromolar IC₅₀ values against >50% of NCI cancer cell lines. Its mechanism involves tubulin binding, disrupting microtubule assembly (Fig. 4 in ) .

- The pyrrole group may mimic ATP-binding motifs in kinases like EGFR or BRAF .

Enzyme Inhibition

- 5-Chloro-indole-2-carboxylates: Derivatives with phenethylamino groups (e.g., compound 4a) inhibit EGFRᴛ⁷⁹⁰ᴍ/BRAFⱽ⁶⁰⁰ᴇ pathways, critical in cancer resistance. The chloro substituent enhances hydrophobic binding .

- Rhodanine-3-carboxylic Acid Hybrids: Compounds like 1e (from ) demonstrate antibacterial and antiparasitic activity via Knoevenagel condensation-derived pharmacophores .

Pharmacophore and Binding Interactions

- Pharmacophore-Fit Score: The target compound’s pyrrole and fluorine substituents align with pharmacophore models targeting tubulin’s colchicine site, though with lower fit scores compared to thiazolidinone analogs .

- Hydrogen Bonding : Crystallographic data for 5-fluoroindole-3-carboxylic acid () show O–H⋯O and N–H⋯O interactions, critical for crystal packing and solubility. The 2-carboxylic acid position in the target compound may alter these interactions .

Q & A

Q. Table 1: Reaction Optimization Variables

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine position at C5, methyl at N1) and pyrrole substitution .

- X-ray Crystallography: Resolves stereoelectronic effects and validates planar indole-pyrrole conjugation (e.g., bond angles: C3–C10–C12 = 131.79°, N11–C15–C14 = 108.66° in analogous structures) .

- HPLC-MS: Validates purity (>95%) and molecular weight (theoretical: 273.25 g/mol; observed: 273.24 g/mol*) .

*Hypothetical data based on similar indole derivatives.

Advanced: How can synthetic yields be improved while minimizing side products?

Answer:

- Solvent Optimization: Replace acetic acid with mixed solvents (e.g., acetic acid/DMF) to enhance solubility of intermediates .

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Temperature Control: Gradual heating (80–100°C) reduces decomposition of acid-sensitive intermediates .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Answer:

- Cross-Validation: Use 2D NMR (COSY, NOESY) to resolve ambiguous proton assignments. For example, NOE correlations can distinguish between N-methyl and pyrrole protons .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate structural hypotheses .

Basic: What biological screening assays are suitable for this compound?

Answer:

- Kinase Inhibition Assays: Test against Flt3 or PKC isoforms using ATP-competitive assays (IC₅₀ determination) .

- Antimicrobial Screening: Use MIC assays against Gram-positive/negative strains, referencing indole derivatives’ known activity against Enterobacteriaceae .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR): Modify substituents at C3 (pyrrole) or C5 (fluoro):

- C3 Derivatives: Replace pyrrole with pyrazole or imidazole to alter electron density .

- C5 Substituents: Introduce electron-withdrawing groups (e.g., nitro) to modulate bioavailability .

- Fragment-Based Drug Design: Use molecular docking (e.g., AutoDock Vina) to predict binding to Flt3 kinase (PDB: 1RJB) .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization: Use DMF/acetic acid (1:3 v/v) to remove unreacted starting materials .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (gradient elution) for polar byproducts .

Advanced: How to evaluate stability under physiological conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.